

A Toxicological Deep Dive: 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Furfurylthio-3-methylpyrazine

Cat. No.: B3427437

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Furfurylthio-3-methylpyrazine is a significant contributor to the savory and roasted aroma profiles of many thermally processed foods, prized for its complex coffee, nutty, and meaty notes.^{[1][2]} As a member of the pyrazine and sulfur-containing heterocyclic compound families, it is widely used as a flavoring agent in the food industry.^{[2][3]} This guide provides a comprehensive technical overview of the available toxicological data for **2-Furfurylthio-3-methylpyrazine**, intended for researchers, toxicologists, and professionals in the flavor and drug development industries. We will delve into its regulatory status, metabolic fate, and the toxicological endpoints evaluated, while also providing insight into the standard methodologies employed for the safety assessment of such flavoring compounds.

Regulatory and Safety Assessment

The primary assurance of safety for **2-Furfurylthio-3-methylpyrazine** comes from rigorous evaluations by international expert committees. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have both assessed this substance, often as part of a group of structurally related flavoring agents.

The JECFA evaluated 2-methyl-3-, 5-, or 6-(furfurylthio)pyrazine (JECFA No. 1082) and concluded that there are "No safety concern at current levels of intake when used as a flavouring agent".^{[4][5]} This conclusion is based on a well-established procedure for safety

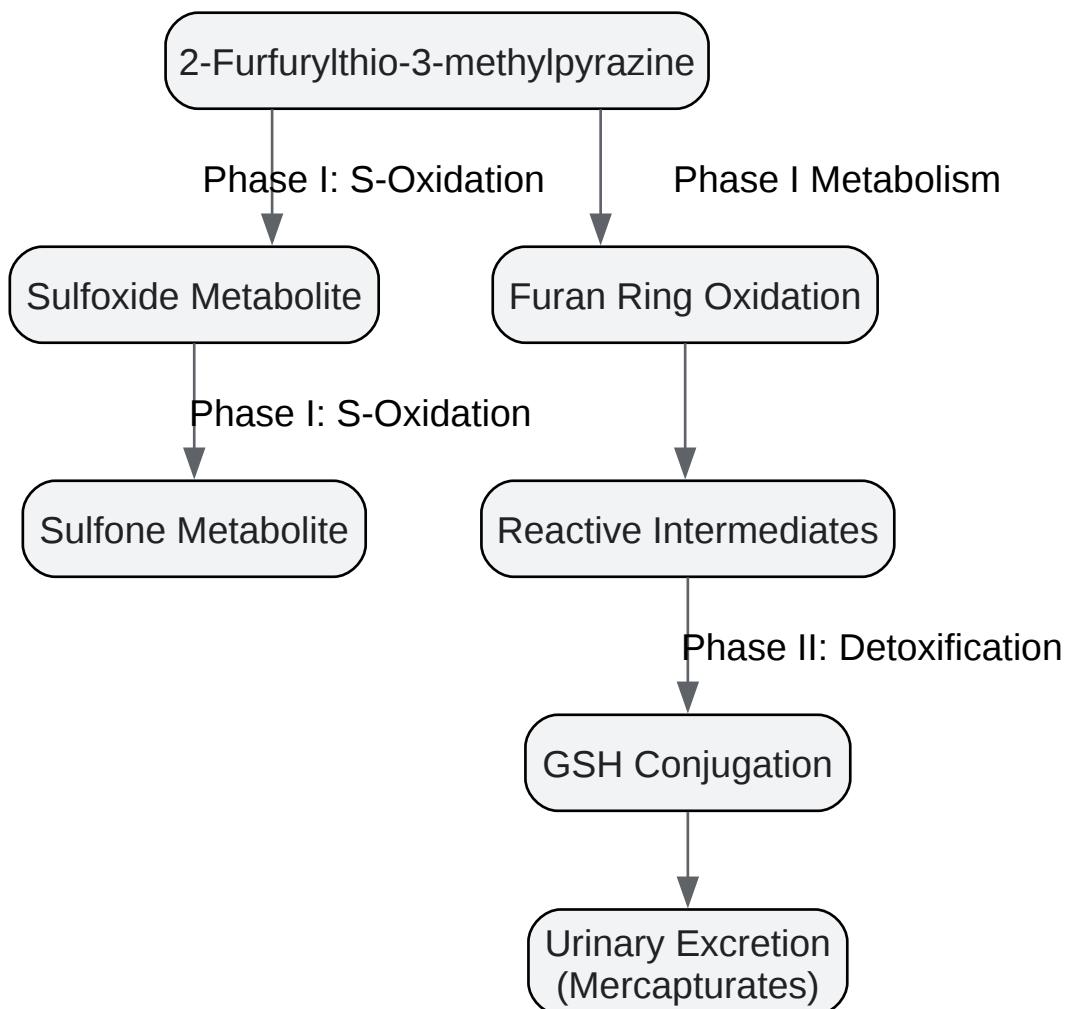
evaluation that considers intake levels, structural analogies, and metabolic pathways. Similarly, it is recognized as GRAS (Generally Recognized as Safe) by FEMA under the number 3189.[\[5\]](#) [\[6\]](#)[\[7\]](#) These authoritative assessments indicate that, under the current conditions of use, exposure to **2-Furfurylthio-3-methylpyrazine** through food does not pose an appreciable risk to human health.

Chemical Identity and Properties

A clear understanding of the substance's physical and chemical properties is fundamental to its toxicological evaluation.

Property	Value	Source(s)
Chemical Name	2-((Furan-2-ylmethyl)thio)-3-methylpyrazine	[5]
Synonyms	2-Furfurylthio-3-methylpyrazine, FEMA 3189, JECFA 1082	[4] [5] [8]
CAS Number	65530-53-2 (for the mixture of isomers)	[3] [9]
Molecular Formula	C ₁₀ H ₁₀ N ₂ OS	[5] [9]
Molecular Weight	206.26 g/mol	[9]
Physical Form	Colorless to pale yellow liquid	[9]
Solubility	Insoluble in water; soluble in organic solvents like ethanol.	[9]
Boiling Point	85-87 °C at 10 mmHg	[9]
Specific Gravity	1.138–1.148 @ 20°C	[9]

Note: This substance is often supplied as a mixture of isomers, predominantly the 2,3-isomer (~70%) and the 2,6-isomer (~29%).[\[9\]](#)


Toxicokinetics: Metabolism and Excretion

While specific metabolic studies on **2-Furfurylthio-3-methylpyrazine** are not extensively published, the metabolic fate can be predicted based on knowledge of related sulfur-containing furan derivatives. The formation of such compounds in food often occurs through the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars.[\[2\]](#)[\[10\]](#)[\[11\]](#)

The anticipated metabolic pathway involves two primary stages:

- S-oxidation: The thioether (sulfide) group is susceptible to oxidation by cytochrome P450 enzymes in the liver, forming the corresponding sulfoxide and subsequently the sulfone.
- Furan Ring Oxidation: The furan ring can be oxidized, leading to ring-opening and the formation of reactive unsaturated dicarbonyl intermediates.

These metabolites are typically conjugated with glutathione (GSH) and further processed through the mercapturic acid pathway for excretion in the urine. Understanding this metabolic profile is crucial, as it informs the potential for bioactivation to reactive intermediates or efficient detoxification and clearance.

[Click to download full resolution via product page](#)

Figure 1: Predicted metabolic pathway for **2-Furfurylthio-3-methylpyrazine**.

Toxicological Profile

The available toxicological data for **2-Furfurylthio-3-methylpyrazine** is summarized below.

Acute Toxicity

Acute toxicity studies assess the effects of a single, high-dose exposure to a substance. The primary metric is the LD50 (Lethal Dose, 50%), the dose required to be lethal to 50% of a tested population.

Endpoint	Species	Route	Value	Classification	Source
LD50	Rat	Oral	1,000 mg/kg	Harmful if swallowed	[3]

An oral LD50 of 1,000 mg/kg in rats places this compound in Category 4 ("Harmful if swallowed") under the Globally Harmonized System (GHS).[3]

Skin and Eye Irritation

According to safety data sheets, the substance is considered to cause skin irritation and serious eye irritation.[3] No sensitizing effects are known.[3]

Genotoxicity and Mutagenicity

Genotoxicity assays are critical for identifying substances that can cause DNA or chromosomal damage, a key concern for potential carcinogenicity. While specific study reports for **2-Furfurylthio-3-methylpyrazine** are not publicly available, the "no safety concern" conclusion from JECFA implies that the available data (which may be proprietary) did not indicate genotoxic potential.

For a flavoring agent like this, a standard battery of genotoxicity tests would be required. This typically includes:

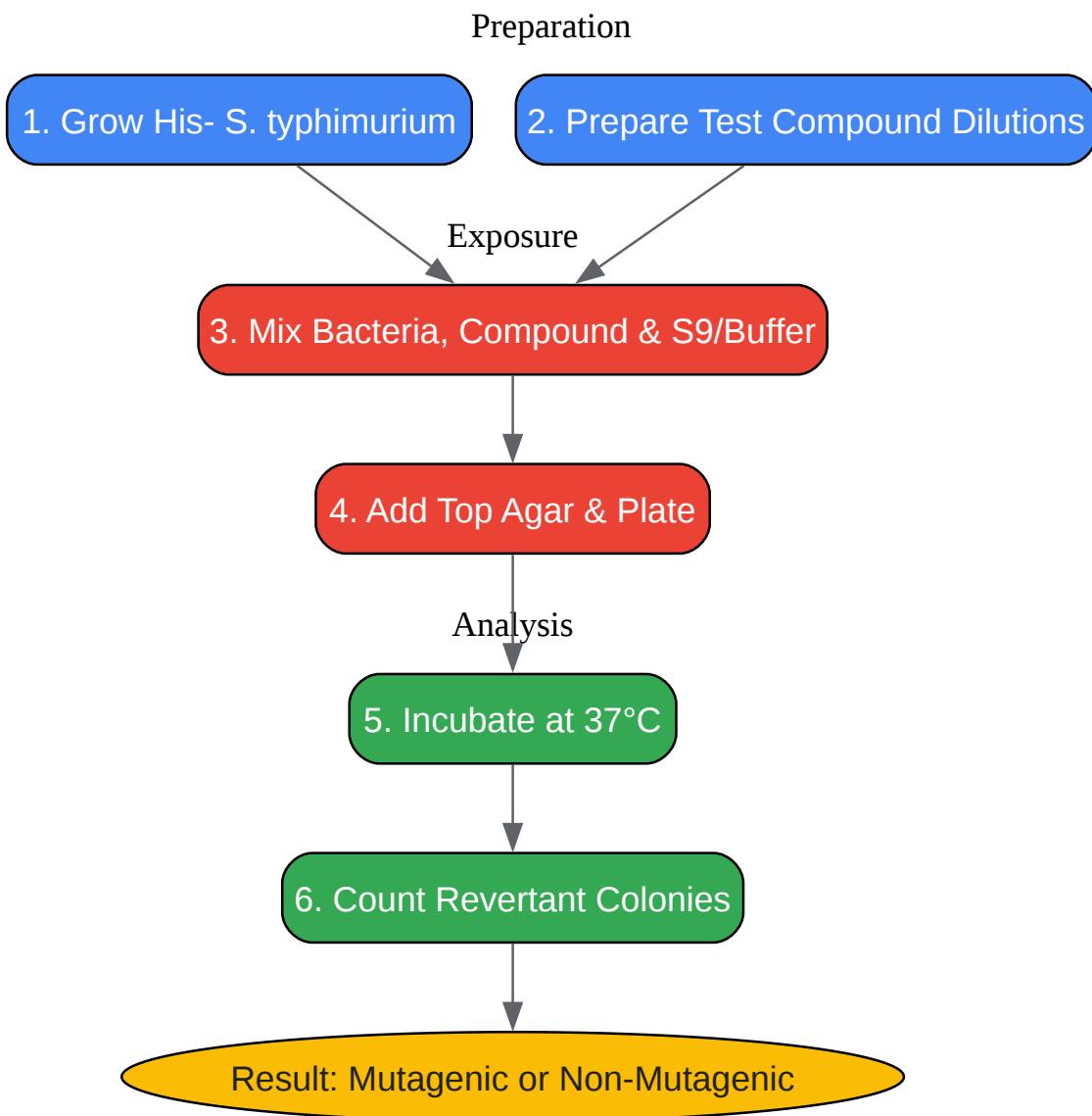
- A bacterial reverse mutation assay (Ames test).
- An in vitro mammalian cell assay, such as the micronucleus test.[12]
- An in vivo genotoxicity test if positive results are found in vitro.

The absence of a structural alert for mutagenicity in both expert (Q)SAR tools is often sufficient to conclude there is no mutagenic concern, as recommended by guidelines like ICH M7.[13]

Core Experimental Methodologies

To provide practical context, this section details the standard protocols for two cornerstone genotoxicity assays used in the safety assessment of food ingredients.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)


The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of *Salmonella typhimurium*.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Causality and Rationale: The test is based on the principle that if a substance is a mutagen, it can cause a mutation in the bacterial DNA that restores the ability to synthesize histidine, allowing the bacteria to grow on a histidine-deficient medium.[\[16\]](#)[\[17\]](#) The inclusion of a rat liver extract (S9 fraction) is critical, as it simulates mammalian metabolism, identifying compounds that become mutagenic only after metabolic activation.[\[14\]](#)

Step-by-Step Methodology:

- **Strain Preparation:** Overnight cultures of several *S. typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) are grown in nutrient broth.[\[17\]](#)
- **Test Compound Preparation:** The test article is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.
- **Exposure:** In a test tube, the following are combined:
 - 0.1 mL of the bacterial culture.
 - 0.1 mL of the test compound dilution (or control).
 - 0.5 mL of sodium phosphate buffer or S9 mix (for metabolic activation).[\[14\]](#)
- **Plating:** 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) is added to the tube, which is then vortexed and poured onto a minimal glucose agar plate.[\[14\]](#)
- **Incubation:** Plates are incubated inverted at 37°C for 48-72 hours.[\[17\]](#)
- **Scoring:** The number of revertant colonies (those that have mutated back to his+) is counted. A substance is considered mutagenic if it shows a dose-dependent increase in revertant

colonies that is significantly higher than the negative control.

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for the Ames Test.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in cultured mammalian cells.[\[18\]](#) It is a key component of the regulatory testing

battery.

Causality and Rationale: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed from chromosome fragments or whole chromosomes left behind during cell division (mitosis).^[18] Their presence indicates that the test substance has interfered with the chromosomes or the mitotic apparatus. The use of Cytochalasin B, an actin polymerization inhibitor, is a common modification that blocks cytokinesis (cell separation), resulting in binucleated cells.^{[18][19]} Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have successfully completed one round of nuclear division during or after exposure to the test substance.^{[19][20]}

Step-by-Step Methodology:

- **Cell Culture:** Human peripheral blood lymphocytes or suitable cell lines (e.g., TK6, CHO) are cultured.^{[12][21]}
- **Exposure:** Cells are treated with at least three concentrations of the test substance for a short period (3-4 hours) with and without S9 metabolic activation, and for a longer period (~24 hours) without S9.^[12]
- **Cytochalasin B Addition:** After the initial exposure period, Cytochalasin B is added to the culture medium to block cytokinesis.
- **Harvesting and Staining:** Cells are harvested, fixed onto microscope slides, and stained with a DNA-specific dye (e.g., Giemsa).^[12]
- **Scoring:** A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.^{[19][20]}
- **Analysis:** A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.^[12]

Conclusion

The toxicological profile of **2-Furfurylthio-3-methylpyrazine** is well-characterized through the authoritative assessments of JECFA and FEMA. These bodies have concluded that it poses no safety concern at current levels of dietary intake. The available data indicates low acute oral

toxicity. While specific genotoxicity studies are not publicly detailed, the regulatory conclusions suggest a lack of concern. The established methodologies for toxicological evaluation, particularly for genotoxicity, provide a robust framework for ensuring the safety of flavoring substances. For researchers and developers, **2-Furfurylthio-3-methylpyrazine** can be considered a safe and effective flavoring agent when used within the established industry guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-methyl-3,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodsentscompany.com]
- 2. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. JECFA Evaluations-2-METHYL-3-, 5- or 6-(FURFURYLTHIO)PYRAZINE- [inchem.org]
- 5. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. GSRS [precision.fda.gov]
- 8. WHO | JECFA [apps.who.int]
- 9. Food safety and quality: details [fao.org]
- 10. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Screening for Ames mutagenicity of food flavor chemicals by (quantitative) structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. x-cellr8.com [x-cellr8.com]
- To cite this document: BenchChem. [A Toxicological Deep Dive: 2-Furfurylthio-3-methylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427437#toxicological-data-for-2-furfurylthio-3-methylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com